D-glyceraldehyde 3-phosphate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

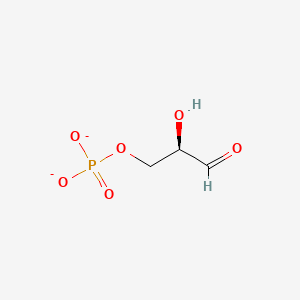

D-glyceraldehyde 3-phosphate(2-) is dianion of D-glyceraldehyde 3-phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a D-glyceraldehyde 3-phosphate.

Applications De Recherche Scientifique

Biochemical Role

D-Glyceraldehyde 3-phosphate(2-) serves as a crucial intermediate in the glycolytic pathway, where it is converted to 1,3-bisphosphoglycerate by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is vital for energy production within cells, linking carbohydrate metabolism to ATP synthesis . Additionally, GAPDH has roles beyond glycolysis, participating in processes such as DNA repair and apoptosis regulation .

Target for Anticancer Drugs

GAPDH is implicated in various diseases, including cancer. Its inhibition can disrupt glycolysis, leading to reduced energy supply for rapidly proliferating cancer cells. Research has identified GAPDH as a target for novel anticancer agents that can selectively inhibit its activity, thereby inducing apoptosis in tumor cells .

Antitrypanosomatid Compounds

The structure of human GAPDH has been leveraged to design inhibitors against Trypanosoma brucei, the causative agent of sleeping sickness. High-resolution structural data have facilitated the development of compounds that selectively target the enzyme's active site, providing a potential therapeutic avenue for treating parasitic infections .

Metabolic Engineering

D-Glyceraldehyde 3-phosphate(2-) is also significant in metabolic engineering efforts aimed at optimizing microbial production of biofuels and biochemicals. By manipulating pathways involving this compound, researchers can enhance the yield of desired products such as ethanol or organic acids from renewable resources .

Case Study 1: GAPDH Inhibition in Cancer Therapy

A study demonstrated that inhibiting GAPDH activity in prostate cancer cells led to decreased cell viability and increased apoptosis rates. The research highlighted the potential of GAPDH inhibitors as therapeutic agents in oncology, suggesting a new approach to targeting metabolic pathways in cancer treatment .

Case Study 2: Structural Insights for Drug Design

The high-resolution crystal structure of human GAPDH revealed critical binding sites for small-molecule inhibitors. This structural information has been utilized to develop compounds that effectively inhibit GAPDH's activity while minimizing off-target effects, showcasing the importance of structural biology in drug discovery .

Data Tables

| Application Area | Description |

|---|---|

| Drug Development | Target for anticancer and antitrypanosomatid drugs |

| Metabolic Engineering | Used to enhance microbial production processes |

| Cellular Metabolism Studies | Investigated for roles in apoptosis and DNA repair |

Analyse Des Réactions Chimiques

Oxidative Phosphorylation Catalyzed by GAPDH

GAPDH converts G3P to 1,3-bisphosphoglycerate (1,3-BPG) through two coupled reactions:

Mechanistic Steps of the GAPDH-Catalyzed Reaction

The reaction proceeds via covalent catalysis and general acid-base mechanisms:

Step 1: Oxidation (Exergonic)

-

Thiohemiacetal Formation :

-

NADH Formation :

Step 2: Phosphorylation (Endergonic)

-

Phosphate Transfer :

| Step | Key Features | Energy Change (ΔG°') |

|---|---|---|

| Oxidation | Thiohemiacetal formation, NAD⁺ reduction to NADH | -50 kJ/mol |

| Phosphorylation | Thioester cleavage by phosphate, 1,3-BPG synthesis | +50 kJ/mol |

Key Residues in GAPDH:

| Residue | Role | Source |

|---|---|---|

| Cys149 (Cys148*) | Nucleophilic attack on G3P; forms thioester intermediate | |

| His176 (His175*) | General base facilitating deprotonation and hydride transfer |

*Residue numbering varies by species.

Structural Features:

-

Tetrameric Quaternary Structure : Enhances substrate binding cooperativity and stabilizes the reactive thioester intermediate .

-

NAD⁺ Binding Pocket : Positively charged residues stabilize the transition state during phosphorylation .

Regulatory and Pathological Implications

-

Inhibition by Iodoacetate : Alkylation of the active-site cysteine irreversibly inhibits GAPDH, halting glycolysis .

-

Moonlighting Functions : Bacterial and fungal GAPDH homologs mediate host-pathogen interactions by binding extracellular matrix proteins (e.g., fibronectin), aiding microbial adhesion .

Propriétés

Formule moléculaire |

C3H5O6P-2 |

|---|---|

Poids moléculaire |

168.04 g/mol |

Nom IUPAC |

[(2R)-2-hydroxy-3-oxopropyl] phosphate |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2/t3-/m0/s1 |

Clé InChI |

LXJXRIRHZLFYRP-VKHMYHEASA-L |

SMILES isomérique |

C([C@H](C=O)O)OP(=O)([O-])[O-] |

SMILES canonique |

C(C(C=O)O)OP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.